molecular formula C11H13NO6 B12867991 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

Katalognummer: B12867991
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: CVJWNCMIAYNDPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Vorbereitungsmethoden

The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the methoxycarbonyl and methoxy-oxoethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(2-Methoxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

  • 4-(2-Hydroxy-2-oxoethyl)-2-(methoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid
  • 4-(2-Methoxy-2-oxoethyl)-2-(hydroxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylic acid

These compounds share similar structural features but differ in the functional groups attached to the pyrrole ring

Eigenschaften

Molekularformel

C11H13NO6

Molekulargewicht

255.22 g/mol

IUPAC-Name

2-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H13NO6/c1-5-6(4-7(13)17-2)8(10(14)15)9(12-5)11(16)18-3/h12H,4H2,1-3H3,(H,14,15)

InChI-Schlüssel

CVJWNCMIAYNDPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N1)C(=O)OC)C(=O)O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.